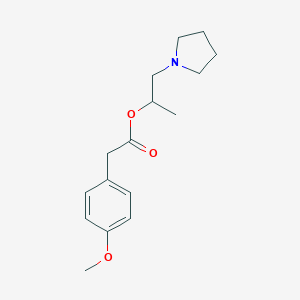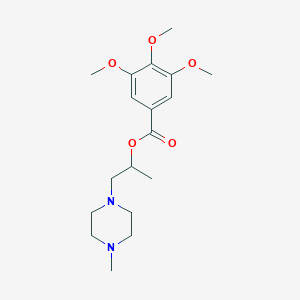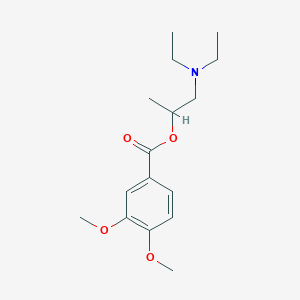
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of benzoic acid and is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce inflammation and pain, and exhibit anti-cancer properties. Additionally, the compound has also been found to exhibit antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is its potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of NSAIDs. Additionally, the compound has also been found to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has the potential for various future directions in scientific research. Some of the possible future directions include:
1. Further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Studies to investigate the potential use of the compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to investigate the potential use of the compound in the treatment of chronic pain conditions such as neuropathic pain.
Conclusion:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a promising compound with various potential applications in the field of medicine. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of NSAIDs, while its anti-cancer properties make it a potential candidate for the development of anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential targets, as well as to investigate its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound has also been studied for its potential use as an anti-cancer agent, with promising results.
Propiedades
Fórmula molecular |
C15H21FN2O2 |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C15H21FN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
Clave InChI |
ODMNRTFCRVSWLT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

